1,2-Diiodo-3,4,5,6-tetramethylbenzene
Overview
Description
1,2-Diiodo-3,4,5,6-tetramethylbenzene is a chemical compound that is a derivative of benzene where two iodine atoms are substituted at the 1 and 2 positions, and four methyl groups are substituted at the 3, 4, 5, and 6 positions. This compound is part of a broader class of polyiodinated and polymethylated benzenes, which are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of diiodo and triiodo derivatives of trimethylbenzenes, which are structurally related to 1,2-diiodo-3,4,5,6-tetramethylbenzene, has been reported. These compounds were prepared using a method that could potentially be adapted for the synthesis of 1,2-diiodo-3,4,5,6-tetramethylbenzene . Additionally, the synthesis of sterically crowded tetraarylbenzenes, which are also structurally related, has been achieved through the reaction of hexabromobenzene with Grignard reagents followed by iodination . These methods provide a foundation for the synthesis of 1,2-diiodo-3,4,5,6-tetramethylbenzene.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has been investigated using single-crystal X-ray techniques. These studies have revealed interesting distortions in the benzene ring due to steric pressures from the substituents . Although the exact molecular structure of 1,2-diiodo-3,4,5,6-tetramethylbenzene is not provided, similar techniques could be used to elucidate its structure.
Chemical Reactions Analysis
The reactivity of polyiodinated benzenes, such as 1,2-diiodo-3,4,5,6-tetramethylbenzene, can be inferred from studies on related compounds. For instance, the use of polyiodo derivatives for characterizing polyalkylbenzenes suggests that these compounds can undergo further chemical transformations . Additionally, the synthesis of polystannylated and polymercuriated derivatives of bromobenzene indicates the potential for 1,2-diiodo-3,4,5,6-tetramethylbenzene to participate in organometallic chemistry .
Physical and Chemical Properties Analysis
The physical properties of diiodo and triiodo derivatives of trimethylbenzenes have been recorded, providing insight into the potential properties of 1,2-diiodo-3,4,5,6-tetramethylbenzene . Furthermore, the crystal structures of solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, have been determined, which could suggest similar solvation behavior for 1,2-diiodo-3,4,5,6-tetramethylbenzene . The role of weak intermolecular interactions in the crystal packing of polyfluoro-substituted benzenes may also be relevant to understanding the solid-state properties of 1,2-diiodo-3,4,5,6-tetramethylbenzene .
Scientific Research Applications
Synthesis of Polyfluorinated Organic Compounds
1,2-Diiodo-3,4,5,6-tetramethylbenzene has been implicated in the synthesis of polyfluorinated organic compounds. A review of research since 1997 highlights its role as a key building block in the development of reliable methodologies for chemical transformations of polyfluorinated compounds (Sapegin & Krasavin, 2018).
Organic Synthesis Routes
This compound is also utilized in innovative synthetic routes for creating complex organic structures. For example, a study describes the formation of sterically crowded octasubstituted naphthalenes using 1,2-Diiodo-3,4,5,6-tetramethylbenzene as a reactant (Zhou et al., 2004).
Structural Analysis in Chemistry
The compound plays a significant role in structural analysis within chemistry. For instance, research on its derivatives, like 1,4-diiodo-2,3,5,6-tetraarylbenzenes, has provided insights into the effects of steric pressure on molecular structure (Shah et al., 2003).
Halogen Bonding in Deep Eutectic Solvents
1,2-Diiodo-3,4,5,6-tetramethylbenzene is used in the exploration of halogen bonding in deep eutectic solvents (DESs). This innovative application offers a non-covalent approach to modifying the electronic excited states of molecules for functional outcomes (Peloquin et al., 2021).
Crystallographic Studies
The compound's derivatives have been instrumental in advancing crystallographic studies. Research on compounds like diiododurene has shed light on molecular packing and intermolecular interactions in crystal structures (Britton & Gleason, 2003).
Safety And Hazards
Future Directions
The modulation of the excited state emission characteristics of organic molecules through non-covalent, tunable ‘through-space charge-transfer’ interactions with appropriate donors, such as 1,2-Diiodo-3,4,5,6-tetramethylbenzene, has been investigated . This approach could provide new and innovative dimensions to the existing molecular designs employed for triplet harvesting .
properties
IUPAC Name |
1,2-diiodo-3,4,5,6-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACBVOGAUCKCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)I)I)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348255 | |
Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diiodo-3,4,5,6-tetramethylbenzene | |
CAS RN |
5503-82-2 | |
Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.